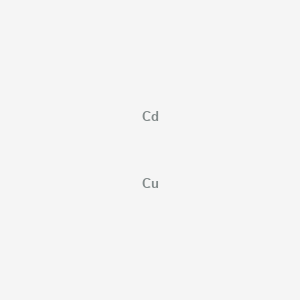

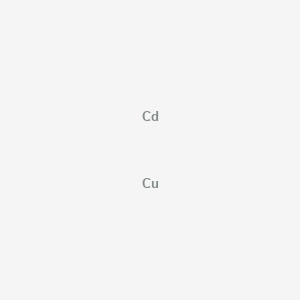

Cadmium;copper

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cadmium and copper are both heavy metals that are often combined to form alloys. Cadmium is a chemical element with the symbol Cd and atomic number 48, while copper has the symbol Cu and atomic number 29. When combined, cadmium and copper create an alloy that exhibits unique properties, such as increased strength and hardness, with minimal reduction in electrical conductivity .

準備方法

Synthetic Routes and Reaction Conditions

Cadmium and copper alloys can be prepared by dissolving the pure metals in nitric acid (HNO₃). The concentration of the metals is verified by complexometric titration and gravimetric analysis .

Industrial Production Methods

Industrially, cadmium is often produced as a by-product of zinc production. The chief zinc ore, zinc blende, or sphalerite, contains cadmium, which becomes concentrated in the fumes during roasting. These fumes are treated in various steps to obtain cadmium with over 99.9% purity . Copper is typically extracted from its ores through smelting and electrolysis.

化学反応の分析

Types of Reactions

Cadmium and copper undergo various chemical reactions, including:

Oxidation: Cadmium reacts with oxygen to form cadmium oxide (CdO), especially when heated.

Reduction: Copper can be reduced from its ions in solution to metallic copper.

Substitution: Cadmium can react with halogens to form cadmium halides, such as cadmium chloride (CdCl₂) and cadmium bromide (CdBr₂).

Common Reagents and Conditions

Oxidizing agents: Oxygen (O₂), halogens (Cl₂, Br₂).

Reducing agents: Hydrogen (H₂), carbon ©.

Acids: Nitric acid (HNO₃), hydrochloric acid (HCl), hydrobromic acid (HBr).

Major Products

Cadmium oxide (CdO): Formed when cadmium reacts with oxygen.

Cadmium halides (CdCl₂, CdBr₂): Formed when cadmium reacts with halogens.

Metallic copper: Formed by the reduction of copper ions.

科学的研究の応用

Cadmium and copper alloys have various applications in scientific research:

Chemistry: Used in the preparation of standard solutions for analytical chemistry.

Biology: Studied for their effects on living organisms, including their toxicity and bioaccumulation.

Medicine: Investigated for their potential use in medical devices and treatments.

Industry: Used in the production of batteries, coatings, and pigments.

作用機序

Cadmium exerts its effects by binding to red blood cells in complexes with large-molecule proteins (albumin) and accumulating in the liver. When complexed with small-molecule proteins (metallothionein), it is reabsorbed in the renal tubules . Cadmium can induce oxidative stress, disrupt cellular events, and cause genomic instability .

類似化合物との比較

Similar Compounds

Zinc (Zn): Cadmium is physically similar to zinc but is denser and softer.

Lead (Pb): Like cadmium, lead is a toxic heavy metal with similar industrial applications.

Mercury (Hg): Another toxic heavy metal with similar chemical properties.

Uniqueness

Cadmium’s unique properties include its ability to increase the strength and hardness of alloys with minimal reduction in electrical conductivity . Its toxicity and bioaccumulation also make it a subject of extensive research in environmental and health sciences .

特性

CAS番号 |

37364-06-0 |

|---|---|

分子式 |

CdCu |

分子量 |

175.96 g/mol |

IUPAC名 |

cadmium;copper |

InChI |

InChI=1S/Cd.Cu |

InChIキー |

PLZFHNWCKKPCMI-UHFFFAOYSA-N |

正規SMILES |

[Cu].[Cd] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

dimethylsilane](/img/structure/B14130440.png)

![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)

![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)